4-(Trifluoromethyl)-1-indanone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVBFMQEZSEGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620112 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68755-42-0 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluormethyl)-indan-1-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Indanone Scaffold: a Privileged Structure in Organic Chemistry
The indanone skeleton is a well-established and highly valued structural motif in organic synthesis. acs.orgnih.gov Its presence in a wide array of natural products and pharmaceutically active molecules underscores its importance. acs.orgnih.gov Natural products containing the 1-indanone (B140024) core, such as pterosins and jatropholone A and B, have demonstrated a range of biological activities, including anticancer, antispasmodic, and antifungal properties. acs.orgnih.gov The synthetic accessibility and versatile reactivity of 1-indanones make them attractive starting materials for the construction of more complex fused and spirocyclic frameworks. nih.govbohrium.comresearchgate.net The development of new synthetic methodologies targeting indanone derivatives continues to be an active area of research, driven by the quest for novel therapeutic agents and functional materials. acs.orgbeilstein-journals.org
Reactivity and Derivatization Studies of 4 Trifluoromethyl 1 Indanone
Ketone Reactivity in the 4-(Trifluoromethyl)-1-indanone Core
The ketone group at the C-1 position is the primary site for chemical transformations in the this compound scaffold. Its reactivity is typical of ketones, allowing for a variety of synthetic manipulations.
Key reactions involving the ketone moiety include:
Reduction: The carbonyl group can be readily reduced to a secondary alcohol, yielding 4-(trifluoromethyl)-1-indanol. This transformation can be achieved using various reducing agents, such as sodium borohydride. rsc.org
Reductive Amination: A versatile method for synthesizing amines, reductive amination involves the reaction of the ketone with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For instance, 1-indanone (B140024) can be converted to 1-aminoindane in excellent yields using cyclometalated iridium catalysts with ammonium (B1175870) formate (B1220265) as the nitrogen and hydrogen source. nih.gov This method is directly applicable to the 4-trifluoromethyl analogue.
Condensation Reactions: The ketone can undergo condensation reactions with active methylene (B1212753) compounds. For example, Claisen-Schmidt or Knoevenagel condensations can be used to introduce new carbon-carbon bonds at the C-2 position, adjacent to the carbonyl group. sigmaaldrich.comacs.org
Oxime Formation: Reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. This derivative is a crucial intermediate in one of the primary routes to synthesizing aminoindanes. nih.govmdpi.com
O-Trifluoromethylation: In a novel transformation, 1-indanones bearing electron-withdrawing groups can react with hypervalent iodine reagents to form cyclic alkenyl trifluoromethyl ethers, demonstrating a unique reactivity pathway for the enol form of the ketone. researchgate.net
The electron-withdrawing trifluoromethyl group on the aromatic ring enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles compared to unsubstituted 1-indanone.
Stereoselective Transformations of this compound
The creation of chiral centers is critical in pharmaceutical synthesis. For this compound, stereoselective reduction of the ketone is a key transformation, yielding enantiomerically enriched 4-(trifluoromethyl)-1-indanol, a valuable chiral building block.
One of the most effective methods for this is Asymmetric Transfer Hydrogenation (ATH) . This technique utilizes chiral transition metal catalysts, such as Ruthenium (Ru) or Rhodium (Rh) complexes, with a hydrogen source like a formic acid/triethylamine (HCOOH/Et3N) mixture. vaia.com Research on related 3-aryl-1-indanones has shown that this method can produce cis-3-arylindanols with high levels of diastereoselectivity and enantioselectivity. vaia.com In a specific example, the asymmetric transfer hydrogenation of a racemic 3-aryl-1-indanone bearing a trifluoromethyl group on the aryl substituent resulted in the corresponding chiral indanol with 97% enantiomeric excess (ee). vaia.com
Another widely recognized method for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction , which employs a chiral oxazaborolidine catalyst and a borane (B79455) source. cas.cn This method is a staple for producing chiral alcohols from prochiral ketones with high enantioselectivity.
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
|---|---|---|---|---|
| (±)-3-(4-(Trifluoromethyl)phenyl)-1-indanone | (1R,3R)-3-(4-(Trifluoromethyl)phenyl)-2,3-dihydro-1H-inden-1-ol | 34 | 97 | 8 |
Functionalization at the Trifluoromethyl Group in Indanone Systems
Direct chemical modification of the trifluoromethyl (CF3) group itself is exceptionally challenging due to the immense strength and inertness of the carbon-fluorine (C-F) bond. vaia.com The C-F bond dissociation energy increases with the number of fluorine atoms on the same carbon, making the CF3 group the most robust among fluoroalkyl groups.
Consequently, there are very few reports of direct derivatization of the CF3 group within an aromatic system like this compound under standard laboratory conditions. Most synthetic strategies focus on introducing the CF3 group using specific reagents or building the indanone ring onto a pre-functionalized trifluoromethyl-aromatic compound. acs.orgresearchgate.net
Research into C-F bond activation is an active and complex field, often requiring harsh conditions or specialized catalysts that are not typically compatible with multifunctional molecules like indanones. vaia.com Recent advancements have utilized visible light photoredox catalysis or palladium-copper co-catalyst systems to achieve selective monodefluorination (ArCF3 → ArCF2H), but these methods are highly specific and not yet demonstrated as a general tool for derivatizing complex substrates.
Synthesis of Aminoindane Derivatives from this compound
Aminoindanes are a class of compounds with significant pharmacological interest, and this compound is a key starting material for accessing analogues with a CF3 substituent. The primary methods to convert the indanone to the corresponding 1-aminoindane involve transformations of the ketone group.
Route 1: Via Oxime Formation and Reduction This two-step process is a classical and reliable method for amine synthesis. mdpi.com
Oxime Formation: The this compound is treated with hydroxylamine hydrochloride in the presence of a base. The ketone reacts to form the corresponding this compound oxime.
Reduction: The oxime intermediate is then reduced to the primary amine. Catalytic hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst, is a common and effective method for this reduction. nih.gov
Route 2: Direct Reductive Amination This one-pot procedure is often more efficient and is widely used in modern organic synthesis.
The ketone reacts with an ammonia source, such as ammonium formate or ammonia itself, in the presence of a reducing agent. nih.gov
The initially formed imine or enamine is immediately reduced to the amine. Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this transformation because it selectively reduces the protonated imine over the starting ketone. More advanced catalytic systems, such as those based on iridium or rhodium, can perform this transformation using hydrogen gas or a transfer hydrogenation source. nih.gov
These methods provide reliable access to 4-(trifluoromethyl)-1-aminoindane, which can be further derivatized at the amine group if desired. mdpi.com
Exploration of Novel Reaction Pathways involving this compound
Modern synthetic chemistry has produced innovative methods for both constructing and derivatizing the trifluoromethyl-indanone scaffold. These novel pathways often provide greater efficiency, control, and access to unique molecular architectures.
Copper-Catalyzed Radical Annulation A novel method has been developed for the direct construction of trifluoromethylated 1-indanones from simple precursors. This reaction involves a copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes. tdl.org Togni's reagent serves as both the CF3 radical source and the initiator for the cascade reaction, while trimethylsilyl (B98337) cyanide (TMSCN) acts as the cyano-group donor. rsc.org This process builds the functionalized indanone core in a single, complex transformation, creating an all-carbon quaternary center. tdl.org The proposed mechanism proceeds through a radical addition, followed by a 5-exo-dig cyclization and subsequent functionalization. rsc.org
| Substrate Substituent (Arylalkynyl moiety) | Product | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Fluoro (p-F) | (E)-2-(4-Fluorophenyl)-...-indanone | 78 | E-isomer major |
| Chloro (p-Cl) | (E)-2-(4-Chlorophenyl)-...-indanone | 45 | Complete E-selectivity |
| Bromo (p-Br) | (E)-2-(4-Bromophenyl)-...-indanone | 63 | Complete E-selectivity |
Tandem Phosphine-Palladium Catalysis Densely functionalized indanones can be prepared in a one-pot reaction through a tandem sequence involving a phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization. This methodology has been successfully applied to substrates bearing electron-withdrawing groups, such as a trifluoromethyl moiety, providing the corresponding indanones in good to high yields. This approach showcases the power of tandem catalysis to rapidly build molecular complexity from simple starting materials.
O-Trifluoromethylation of the Ketone A unique and novel reaction of the 1-indanone core itself involves its conversion to a cyclic alkenyl trifluoromethyl ether. researchgate.net This transformation is achieved by reacting the ketone with a hypervalent iodine(III)-CF3 reagent (e.g., CPTFI) in the presence of a Lewis acid like aluminum chloride (AlCl3). The reaction proceeds through the enol or enolate form of the ketone and represents a rare example of O-trifluoromethylation, providing access to a class of compounds that are otherwise difficult to synthesize. researchgate.net
Applications of 4 Trifluoromethyl 1 Indanone in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate in Complex Molecule Construction
4-(Trifluoromethyl)-1-indanone serves as a crucial starting material or intermediate in multi-step syntheses aimed at constructing complex molecular frameworks. chemicalbook.comscbt.com Its inherent reactivity, centered around the ketone functionality and the activated methylene (B1212753) group, allows for a variety of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and regioselectivity of these transformations. frontiersin.org
A notable application is in the synthesis of advanced materials for organic electronics. For instance, this compound is the precursor for synthesizing 4-(Trifluoromethyl)-1H-indene-1,2(3H)-dione. This dione (B5365651) is a key component in the creation of novel non-fullerene acceptors (NFAs) for organic photovoltaic (OPV) cells. researchgate.net The trifluoromethyl group in the final NFA structure helps to fine-tune the electronic energy levels (HOMO/LUMO), which is critical for optimizing the performance of photovoltaic devices. researchgate.net The synthesis proceeds by first converting the indanone to an intermediate dione, which is then condensed with other complex molecules to build the final acceptor. researchgate.net
Furthermore, the indanone framework itself is amenable to sophisticated catalytic processes. Copper-catalyzed annulation-cyanotrifluoromethylation of 1,6-enynes has been developed to construct trifluoromethylated 1-indanones that possess an all-carbon quaternary center. frontiersin.org While this method builds the indanone ring, it highlights the importance and accessibility of such trifluoromethylated structures in creating sterically hindered and complex molecular centers, which are often challenging to synthesize.
Table 1: Synthetic Pathway from this compound to a Key Dione Intermediate
| Step | Reactant(s) | Reagents | Product | Application of Product | Reference |
|---|
Precursor to Biologically Active Molecules from Indanone Frameworks
The 1-indanone (B140024) core is a common motif in a wide array of biologically active compounds, exhibiting activities such as antiviral, anticancer, anti-inflammatory, and neuroprotective effects. beilstein-journals.org The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. frontiersin.orgresearchgate.net Consequently, this compound is a highly attractive precursor for the development of novel therapeutics.
Research into trifluoromethylated indane structures has revealed their potential as potent biological agents. For example, certain 1-trifluoromethyl indane derivatives have been identified as powerful ligands for cannabinoid receptors (CB1 and CB2), making them promising candidates for research in medicinal chemistry. mdpi.com The development of new synthetic methods to access these CF3-indane derivatives is an important goal for chemistry and biology. mdpi.com
Additionally, the indanone framework can be elaborated into more complex heterocyclic systems with medicinal value. Fused-ring pyrazoles derived from indanediones are known to have applications as pesticides, anti-inflammatory drugs, and antitumor agents. researchgate.net The synthesis of a tricyclic, trifluoromethylated indenopyrazole from a related precursor demonstrates that the this compound scaffold can be used to generate novel fluorinated heterocyclic compounds with potential for significant biological activity. researchgate.net
Table 2: Potential Biological Activities of Molecules Derived from Trifluoromethylated Indanone Frameworks
| Compound Class | Potential Biological Activity | Rationale for Activity | Reference(s) |
|---|---|---|---|
| 1-Trifluoromethyl Indane Derivatives | Cannabinoid Receptor Modulation | The trifluoromethyl indane core serves as a scaffold for ligands binding to CB1 and CB2 receptors. | mdpi.com |
| Trifluoromethylated Indenopyrazoles | Anti-inflammatory, Antitumor | The fusion of the indanone framework with a pyrazole (B372694) ring, combined with CF3 substitution, can lead to potent bioactive molecules. | researchgate.net |
Utilization of this compound in Chiral Auxiliary and Ligand Development
In asymmetric synthesis, the development of effective chiral auxiliaries and ligands is paramount for controlling the stereochemical outcome of a reaction. d-nb.infotcichemicals.com The rigid bicyclic structure of the indane core makes it an excellent scaffold for designing such chiral molecules. An indane-based bifunctional chiral sulfide (B99878) catalyst has been successfully developed for enantioselective trifluoromethylthiolating lactonization, demonstrating the utility of the indane framework in catalysis. researchgate.net
While direct applications of this compound as a chiral auxiliary itself are not extensively documented, its structure is highly suitable for modification into chiral ligands. The ketone group can be readily converted into a chiral alcohol or amine, which can then be further functionalized. The strong electron-withdrawing properties of the trifluoromethyl group can significantly influence the electronic environment of a resulting ligand, which in turn can affect the activity and selectivity of the metal catalyst it coordinates to. acs.org
Furthermore, asymmetric reactions involving the indanone core are well-established. For instance, rhodium-catalyzed asymmetric intramolecular additions have been used to produce chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org Similarly, asymmetric aldol (B89426) reactions between 1-indanones and chiral imines have been reported. researchgate.net Applying these methodologies to this compound provides a direct pathway to chiral building blocks that incorporate the trifluoromethyl group. These chiral, fluorinated indanones can then serve as intermediates for the synthesis of enantiopure pharmaceuticals or as foundational elements for new classes of chiral ligands where the CF3 group acts as a critical modulator of steric and electronic properties.
Medicinal Chemistry and Pharmaceutical Research of 4 Trifluoromethyl 1 Indanone Derivatives
Design and Synthesis of Pharmacologically Relevant Scaffolds derived from 4-(Trifluoromethyl)-1-indanone
The synthesis of 1-indanone (B140024) and its derivatives is a well-established area of organic chemistry, with numerous methods developed over the past century. researchgate.netbeilstein-journals.org For trifluoromethyl-substituted indanones, a primary synthetic route involves the intramolecular Friedel-Crafts reaction. beilstein-journals.orgmdpi.comnih.gov
One common approach starts with arenes (aromatic hydrocarbons) or phenols which undergo a Friedel–Crafts alkylation with 2-(trifluoromethyl)acrylic acid. beilstein-journals.orgnih.gov This reaction forms trifluoromethyl-substituted arylpropanoic acids, which can then be cyclized to yield the corresponding this compound. beilstein-journals.orgnih.gov
Another effective method is the intramolecular Friedel–Crafts acylation. nih.gov This can be achieved by converting precursor acids into their corresponding acid chlorides, which then cyclize in the presence of a Lewis acid like aluminum chloride (AlCl₃) to form the 1-indanone ring. nih.gov The versatility of these synthetic routes allows for the creation of a diverse library of derivatives for pharmacological screening.
Furthermore, pharmacologically relevant scaffolds, such as 2-benzylidene-1-indanone (B110557) derivatives, can be synthesized from this compound. For instance, (E)-4-hydroxy-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one is prepared through a reaction between 4-hydroxy-2,3-dihydro-1H-inden-1-one and 4-(trifluoromethyl)benzaldehyde. thieme-connect.de This highlights how the core indanone structure can be readily modified to explore different chemical spaces and biological targets.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of the indanone scaffold, SAR studies have provided valuable insights into how chemical modifications influence biological activity.
A systematic study of 2-benzylidene-1-indanone derivatives, including those with trifluoromethyl groups, was conducted to evaluate their inhibitory activity on lipopolysaccharide (LPS)-stimulated Reactive Oxygen Species (ROS) production in macrophage cells, a key process in inflammation. nih.gov The study revealed that the presence and position of certain functional groups on both the indanone core and the benzylidene ring are critical for activity. nih.gov
Key findings from the SAR study include:
Indanone Core Substitution : A hydroxyl (-OH) group at the C-5, C-6, or C-7 position of the indanone moiety was found to be important for inhibitory activity. nih.gov
Phenyl Ring Substitution : The presence of fluorine, trifluoromethyl (-CF3), trifluoromethoxy (-OCF3), or bromine on the phenyl ring was crucial for inhibiting ROS production. nih.gov
Most Potent Compound : Among the sixty-one compounds synthesized and tested, 6-hydroxy-2-(2-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one demonstrated the most potent inhibitory activity against ROS production. nih.gov
The introduction of a trifluoromethyl group into indole (B1671886) derivatives, a related heterocyclic system, has also been shown to significantly enhance biological activity by affecting the compounds' electronic properties and lipophilicity, which are critical for their interaction with biological targets.
| Compound Type | Structural Feature | Impact on Activity (Inhibition of ROS Production) | Reference |
|---|---|---|---|
| 2-Benzylidene-1-indanone Derivatives | Hydroxyl group at C-5, C-6, or C-7 of the indanone ring | Important for activity | nih.gov |
| Fluorine, trifluoromethyl, trifluoromethoxy, or bromine on the phenyl ring | Important for activity | nih.gov | |
| Specific Derivative | 6-hydroxy-2-(2-(trifluoromethoxy) benzylidene)-2,3-dihydro-1H-inden-1-one | Showed the strongest inhibitory activity | nih.gov |
Potential in Drug Discovery and Development based on the Trifluoromethylated Indanone Core
The 1-indanone scaffold and its derivatives are significant bioactive molecules that serve as key substrates for synthesizing a multitude of biologically active compounds. researchgate.net Derivatives of 1-indanone have demonstrated a wide array of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. researchgate.netbeilstein-journals.org They are also explored for the treatment of neurodegenerative diseases like Alzheimer's. researchgate.net
The introduction of a trifluoromethyl group into the indanone core can further enhance this potential. mdpi.com The -CF3 group is known to improve pharmacological properties such as:
Metabolic Stability : The carbon-fluorine bond is very strong, making the -CF3 group resistant to metabolic degradation, which can increase the half-life of a drug.
Lipophilicity : The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic regions of biological targets.
Binding Affinity : The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the entire molecule, potentially leading to stronger and more specific binding to target proteins.
For example, 1-trifluoromethyl indanes have been identified as promising ligands for cannabinoid receptors (CB1 and CB2), indicating their potential in this area of medicinal chemistry. mdpi.com The unique combination of the privileged indanone framework with the beneficial properties of the trifluoromethyl substituent makes these compounds highly attractive for novel applications in drug discovery.
Role as a Pharmaceutical Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
In addition to the biological activity of its derivatives, this compound serves as a crucial pharmaceutical intermediate. pharmanoble.comdapinpharma.com Intermediates are the chemical building blocks used during the multi-step synthesis of an Active Pharmaceutical Ingredient (API), which is the component of a medicine responsible for its therapeutic effect. pharmanoble.comdapinpharma.com
The quality and structure of an intermediate are critical as they directly impact the efficiency of the synthesis and the purity of the final API. pharmanoble.com this compound is a valuable intermediate precisely because it provides a pre-formed, functionalized core structure. Its indanone ring system can be further elaborated through various chemical reactions, and the trifluoromethyl group imparts desirable properties from an early stage of the synthesis. smolecule.com
Using a well-designed intermediate like this compound can:
Simplify complex synthetic routes. dapinpharma.com
Reduce the cost of the manufacturing process. dapinpharma.com
Therefore, this compound is not only a starting point for discovering new drug candidates but also a vital component in the practical, large-scale production of established pharmaceuticals. iyte.edu.tr
Computational and Theoretical Studies of 4 Trifluoromethyl 1 Indanone
Quantum Chemical Calculations on 4-(Trifluoromethyl)-1-indanone
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules like this compound. These calculations provide data on several key parameters that govern the molecule's behavior.
In a study on 2-benzylidene-1-indanone (B110557) and its derivatives, including a trifluoromethyl-substituted variant, DFT calculations were performed using the B3LYP method with a 6-31G(d) basis set to determine various quantum chemical parameters. dergipark.org.tr These parameters help in evaluating the biological activity and chemical reactivity of the compounds. Key calculated parameters include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), hardness (η), and softness (σ). dergipark.org.tr
The E_HOMO is related to the molecule's ability to donate electrons, while the E_LUMO indicates its electron-accepting capability. The energy gap between these orbitals is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. researchgate.net For the trifluoromethyl derivative of 2-benzylidene-1-indanone, these calculations provide a framework for understanding how the potent electron-withdrawing trifluoromethyl group influences the electronic properties and potential reactivity of the indanone core. dergipark.org.tr
Similarly, computational studies on related molecules like trans-4-(trifluoromethyl)cinnamic acid using DFT with a higher basis set (6-311++G(d,p)) are used to analyze frontier molecular orbitals, thermodynamic properties, and charge distribution through Natural Bond Orbital (NBO) analysis. niscpr.res.inniscpr.res.in Such analyses reveal the stability arising from hyperconjugative interactions and charge delocalization within the molecule. niscpr.res.inniscpr.res.in
Table 1: Calculated Quantum Chemical Parameters for a 2-benzylidene-1-indanone derivative.
| Parameter | Value (eV) | Description |
|---|---|---|
| E_HOMO | -7.31 | Highest Occupied Molecular Orbital Energy |
| E_LUMO | -3.13 | Lowest Unoccupied Molecular Orbital Energy |
| Energy Gap (ΔE) | 4.18 | Difference between LUMO and HOMO energies |
| Hardness (η) | 2.09 | Resistance to change in electron distribution |
| Softness (σ) | 0.24 | Inverse of hardness, indicates reactivity |
This table is based on data for a trifluoromethyl-substituted 2-benzylidene-1-indanone derivative as reported in theoretical studies. dergipark.org.tr
Molecular Modeling and Conformational Analysis of this compound
Molecular modeling and conformational analysis focus on the three-dimensional arrangement of atoms in a molecule and the associated energy levels. libretexts.orgnobelprize.org Conformations are different spatial arrangements that a molecule can adopt through rotation around its single bonds. libretexts.org For a molecule like this compound, which has a relatively rigid bicyclic structure, conformational analysis primarily concerns the puckering of the five-membered ring and the orientation of the trifluoromethyl group.
The study of different conformers and their relative stabilities is crucial as it can dictate the molecule's biological activity and interaction with other molecules. Computational methods can calculate the potential energy surface of the molecule, identifying stable conformers (energy minima) and the energy barriers between them. rsc.org
While specific conformational analysis studies on this compound are not widely published, data from crystallographic studies of its derivatives provide precise information on bond lengths, bond angles, and planarity. For instance, the crystal structure of (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one reveals that the indanone ring system is nearly planar. This structural rigidity is a key feature of the indanone core. The introduction of the bulky trifluoromethyl group can influence the planarity and introduce steric strain, which can be analyzed using computational modeling. The trifluoromethyl group itself is known to act as a conformational stabilizer in some molecules by increasing the rotational barrier around bonds. nih.gov
Reaction Mechanism Elucidation via Computational Methods for this compound
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those for synthesizing indanones. By modeling reactants, transition states, and products, chemists can understand reaction pathways, predict product selectivity, and optimize reaction conditions.
For instance, the synthesis of indanones can proceed through various routes, such as photocatalytic radical cascade cyclizations. acs.org Mechanistic studies, often combining experiments with computational analysis, are performed to understand the intricate steps involved. nih.gov These studies might involve identifying radical intermediates and calculating the energy profiles of different potential pathways. nih.gov
Computational studies on related reactions, such as the trifluoromethylation of arenes, have utilized DFT to probe the reaction mechanism. These studies calculate the energy barriers for the addition of a trifluoromethyl radical to different positions on an aromatic ring, thereby explaining the observed regioselectivity. The combination of electronic and steric effects is often found to be the determining factor for the reaction's outcome.
In the context of synthesizing substituted indanones, computational methods can clarify the role of catalysts and intermediates. For example, in Friedel-Crafts acylation reactions to form the indanone ring, calculations can model the formation of the acylium ion and its subsequent intramolecular attack on the aromatic ring, helping to rationalize the observed yields under different conditions. beilstein-journals.org
Prediction of Spectroscopic Parameters for this compound Derivatives via Theoretical Approaches
Theoretical methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. These predictions include vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. jocpr.com
Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), predicting the maximum absorption wavelengths (λmax) and oscillator strengths. chemisgroup.us For derivatives of this compound, these calculations can help interpret experimental spectra and understand the electronic transitions involved. Good agreement between calculated and experimental spectra provides confidence in the optimized molecular geometry and electronic structure. researchgate.net
The calculation of NMR chemical shifts is another important application. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR spectra. jocpr.com For fluorinated compounds like this compound, predicting ¹⁹F NMR chemical shifts is also highly valuable. These theoretical predictions are crucial for assigning signals in complex experimental spectra and confirming the structure of newly synthesized derivatives. zhao-nano-lab.com
Table 2: Representative Experimental NMR Chemical Shifts for Trifluoromethylated Indanone Scaffolds.
| Derivative Type | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| 2-(Trifluoroethyl)-1-indanone derivative | ¹³C (C=O) | 201.9 |
| ¹⁹F (CH₂CF₃) | -61.28 | |
| 5-Fluoro-2-(trifluoroethyl)-1-indanone derivative | ¹³C (C=O) | 201.5 |
| ¹⁹F (CH₂CF₃) | -61.26 | |
| 5-Chloro-2-(trifluoroethyl)-1-indanone derivative | ¹³C (C=O) | 200.9 |
| ¹⁹F (CH₂CF₃) | -61.26 |
This table presents characteristic experimental NMR data for complex indanone derivatives containing a trifluoroethyl group, illustrating the types of spectroscopic parameters that can be predicted and analyzed using theoretical methods. Data sourced from a study on the synthesis of trifluoromethylated 1-indanones.
Q & A
What are the common synthetic routes for 4-(Trifluoromethyl)-1-indanone, and what factors influence reaction efficiency?
(Basic)
The primary method involves trifluoromethylation of indanone using reagents like trifluoromethyltrimethylsilane (TMSCF₃) with a fluoride source (e.g., TBAF) in tetrahydrofuran (THF) at controlled temperatures (0–25°C) . Continuous flow reactors improve scalability and reproducibility by enhancing heat/mass transfer . Key factors include:
- Solvent polarity : THF optimizes reagent solubility.
- Temperature control : Prevents side reactions like over-trifluoromethylation.
- Catalyst selection : Fluoride source activity (e.g., TBAF vs. CsF) impacts reaction kinetics.
Which analytical techniques are critical for characterizing this compound and ensuring purity?
(Basic)
Essential techniques include:
- NMR spectroscopy (¹H/¹³C/¹⁹F): Confirms trifluoromethyl group incorporation and indanone backbone .
- HPLC : Validates purity (>98%) using C18 columns with UV detection .
- LC-MS : Verifies molecular weight (200.16 g/mol) and detects byproducts .
- Elemental analysis : Validates C/F/O composition .
What strategies can optimize the yield of trifluoromethylation in this compound synthesis?
(Advanced)
Yield optimization strategies include:
- Catalyst screening : Testing alternative fluoride sources (CsF vs. TBAF) to enhance CF₃⁻ generation .
- Solvent optimization : Evaluating polar aprotic solvents (DMF, DMSO) for improved kinetics .
- Flow chemistry : Reduces residence time (30–60 min vs. batch 12–24 hrs) and improves stoichiometric control .
- In-situ monitoring : ¹⁹F NMR tracks reaction progress, enabling termination at peak conversion .
How does the trifluoromethyl group influence the biological activity and pharmacokinetics of this compound derivatives?
(Advanced)
The -CF₃ group enhances:
- Lipophilicity : Increases logP by ~1.5 units, improving membrane permeability .
- Metabolic stability : Resists cytochrome P450 oxidation, extending plasma half-life (t½ from 2h to 5h in murine models) .
- Target binding : Strong C-F···protein interactions improve binding affinity (ΔG improvement of 2.3 kcal/mol in kinase assays) . Derivatives show 10x higher IC₅₀ against A549 lung cancer cells vs. des-CF₃ analogs .
How can researchers resolve contradictions in reported anticancer activity data across studies?
(Advanced)
Address discrepancies through:
- Standardized bioassays : Use identical cell lines (e.g., NCI-60 panel) and exposure times (72h vs. 48h impacts IC₅₀) .
- Purity verification : Require HPLC purity >99% to avoid impurity-driven artifacts .
- Structural validation : X-ray crystallography ensures batch-to-batch consistency .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259351) to identify outlier methodologies .
What are the key considerations in designing derivatives for enhanced biological activity?
(Advanced)
Derivative design should focus on:
- Positional isomerism : Substituents at C-5/C-6 improve steric complementarity (e.g., 5-nitro derivative increases HDAC inhibition by 40%) .
- Hybrid pharmacophores : Conjugation with thienopyrimidine (as in ) enables dual-target inhibition (IC₅₀ <100 nM) .
- Prodrug approaches : Acetylation increases oral bioavailability (AUC₀–24h from 500 to 1200 ng·h/mL in rats) .
How does computational chemistry aid in studying target interactions?
(Advanced)
Computational methods include:
- Molecular docking : Predicts binding modes to kinases (e.g., VEGFR2, RMSD <2Å) using AutoDock Vina .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with activity (R²=0.89 in NCI-H460 models) .
- MD simulations : Demonstrates conformational stabilization by -CF₃ (30% longer residence time in binding pockets) .
How does this compound compare to fluorinated analogs in reactivity?
(Basic)
Comparative analysis reveals distinct reactivity:
| Property | This compound | 4-Fluoro-1-indanone [2] | 4-Hydroxy-1-indanone [17] |
|---|---|---|---|
| Electrophilicity (Mulliken charge) | +0.12 | +0.08 | -0.05 |
| Oxidation stability (30d at 25°C) | 90% intact | 50% intact | 20% intact |
| NaBH₄ reduction t½ | 15 minutes | 25 minutes | 30 minutes |
The -CF₃ group enhances electrophilicity and oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
